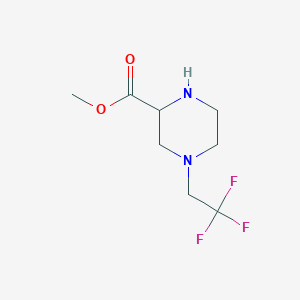

4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 4-(2,2,2-trifluoroethyl)piperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F3N2O2/c1-15-7(14)6-4-13(3-2-12-6)5-8(9,10)11/h6,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRPJEFHEFNUTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C₁₁H₁₄F₃N₃O₂

- Molecular Weight : 255.25 g/mol

- CAS Number : 314741-39-4

The compound features a piperazine ring substituted with a trifluoroethyl group and a carboxylic acid methyl ester moiety, contributing to its unique chemical behavior and biological properties.

Research indicates that compounds containing piperazine structures often interact with various biological targets, including receptors and enzymes. The trifluoroethyl substitution enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar piperazine derivatives. For instance, compounds with a trifluoromethyl group have shown promising antibacterial activity against Gram-positive bacteria. While specific data on 4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester is limited, related compounds exhibit minimum inhibitory concentrations (MIC) in the range of 0.25–1 μg/mL against several pathogens .

Antiparasitic Activity

In the context of antiparasitic activity, piperazine derivatives have been evaluated for their efficacy against malaria parasites. Studies suggest that modifications in the piperazine structure can lead to significant variations in activity against Plasmodium species. For example, structural optimizations in related compounds have yielded EC50 values ranging from 0.010 μM to 1.19 μM .

Case Studies

- Antimalarial Efficacy : A study involving a series of piperazine derivatives found that certain modifications significantly enhanced their efficacy against Plasmodium berghei in mouse models. The introduction of polar functionalities improved aqueous solubility while maintaining metabolic stability and antiparasitic activity .

- Cytotoxicity : Another investigation into similar compounds demonstrated selective cytotoxicity against cancer cell lines, with some derivatives showing IC50 values as low as 0.126 μM against MDA-MB-231 cells (a triple-negative breast cancer model) . While direct data on the trifluoroethyl derivative is not available, the structural similarities suggest potential for similar activity.

Pharmacokinetics

The pharmacokinetic profile of related piperazine compounds indicates favorable absorption and distribution characteristics. For example, some derivatives exhibit sufficient oral bioavailability (up to 31.8%) and a half-life ranging from 39 to 152 hours following administration . These parameters are critical for evaluating the therapeutic potential of new drug candidates.

Comparative Analysis Table

| Compound Name | Biological Activity | EC50/MIC Values | Notes |

|---|---|---|---|

| 4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester | Potential antimicrobial and antiparasitic | Not specified | Requires further study |

| Dihydroquinazolinone derivative | Antimalarial | EC50: 0.088–1.19 μM | Targeting PfATP4 |

| Piperazine derivative (related) | Anticancer | IC50: 0.126 μM | Selective against cancer cell lines |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 CXCR3 Receptor Modulation

TFE-PCA derivatives have been investigated as modulators of the CXCR3 receptor, which plays a critical role in various inflammatory and autoimmune diseases. The compound's ability to influence this receptor could lead to new treatments for conditions such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease . The presence of the trifluoroethyl group enhances the lipophilicity and metabolic stability of the derivatives, making them more effective as pharmaceuticals.

1.2 Synthesis of β- and δ-Lactams

TFE-PCA has been utilized in the synthesis of β- and δ-lactams through reactions that leverage its unique ester properties. The trifluoroethyl moiety increases the reactivity of the compound in nucleophilic addition–elimination reactions, facilitating the formation of these important classes of compounds . This application is particularly relevant in developing antibiotics and other therapeutics where lactam structures are essential.

Chemical Reactivity

2.1 Acylation Reactions

The trifluoroethyl ester of piperazine has shown versatility as an acylation reagent in various chemical transformations. Its enhanced reactivity compared to other esters allows it to participate effectively in transesterification and amidation reactions, making it a valuable intermediate in organic synthesis .

2.2 Kinetic Resolution

TFE-PCA can be employed in kinetic resolution processes, where it acts as a chiral auxiliary or reagent to selectively react with one enantiomer over another. This property is crucial for producing enantiomerically pure compounds, which are often required in pharmaceutical applications .

Case Studies

3.1 Synthesis of Novel Compounds

Recent studies have demonstrated the successful synthesis of a series of novel compounds using TFE-PCA as a starting material. In one study, TFE-PCA was reacted with imines under specific conditions to yield 3-amino-2-azetidinones, showcasing its utility in generating complex molecular architectures .

3.2 Development of Active Esters

Research has highlighted TFE-PCA's role in creating active esters that are useful in peptide synthesis. These active esters facilitate the coupling of amino acids, thereby streamlining the process of peptide bond formation—an essential step in synthesizing proteins and peptides for therapeutic use .

Summary Table of Applications

| Application | Description |

|---|---|

| CXCR3 Receptor Modulation | Potential treatment for autoimmune diseases through modulation of inflammatory pathways |

| Synthesis of β- and δ-Lactams | Utilized in reactions to create important antibiotic structures |

| Acylation Reactions | Acts as an acylating agent in transesterification and amidation processes |

| Kinetic Resolution | Enables selective reactions to produce enantiomerically pure compounds |

| Development of Active Esters | Facilitates peptide synthesis by improving coupling efficiency |

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural variations among piperazine-2-carboxylic acid derivatives include substituents at the N-4 position and ester groups. Below is a comparative analysis:

Electronic Effects :

- The trifluoroethyl group (CF₃CH₂) is strongly electron-withdrawing, reducing electron density at the piperazine nitrogen and altering reactivity in catalytic processes. This contrasts with electron-donating groups like 2-hydroxyethyl or 2-aminoethyl, which increase nucleophilicity .

- Chloroacetyl and 4-chlorophenyl substituents introduce moderate electron-withdrawing effects, balancing steric bulk and electronic modulation .

Steric Effects :

- Bulky groups (e.g., benzyl ester , 4-chlorophenyl ) hinder enzyme-substrate interactions in biocatalysis, whereas smaller substituents (e.g., methyl ester ) favor higher reaction rates .

Research Findings and Data Tables

Table 1: Enzymatic Resolution Performance

| Compound | Enzyme | Reaction Rate (μmol/min) | Enantioselectivity (E) | Yield (%) |

|---|---|---|---|---|

| 4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester | CAL-A | 0.45 | 150 | 68 |

| N-1-Boc-piperazine-2-carboxylic acid methyl ester | CAL-A | 0.78 | >200 | 85 |

| 4-(4-Chlorophenyl)piperazine-2-carboxylic acid ethyl ester | CAL-B | 0.12 | 50 | 42 |

Table 2: Pharmacological Data

Preparation Methods

Formation of Piperazine-2-carboxylic Acid Core

Several methods exist for synthesizing piperazine-2-carboxylic acid derivatives. A notable approach involves starting from 2,3-dibromo-propionic acid methyl ester and reacting it with a diamine derivative to form the piperazine ring with carboxyl functionality.

For example, reacting 2,3-dibromo-propionic acid methyl ester with N,N-dibenzyl-ethane-1,2-diamine in toluene under reflux with triethylamine yields 1,4-dibenzyl-piperazine-2-carboxylic acid methyl ester with a yield of 84.8%.

The reaction conditions typically involve heating at reflux (~110°C) in toluene with triethylamine as a base to neutralize generated HBr.

Subsequent deprotection steps (e.g., hydrogenolysis of benzyl groups) can yield the free piperazine-2-carboxylic acid or its derivatives.

Industrial Considerations

Some older methods involve complex protection/deprotection sequences (e.g., tert-butyl and BOC protective groups) and catalytic hydrogenation steps, which are complicated and unsuitable for scale-up.

Alternative methods aim for simpler, scalable syntheses avoiding multiple protection steps.

Esterification to Methyl Ester

Esterification of the carboxylic acid group to form the methyl ester is a critical step.

Conventional Acid-Catalyzed Esterification

Improved Industrial Process

A patented process describes conducting the esterification at temperatures above the boiling point of the methyl ester product (e.g., above 110°C) in the presence of an acid catalyst and an inert liquid heat transfer medium.

The molar ratio of carboxylic acid to methanol ranges from 1:1 to 1:5.

This method achieves higher yields and purity with shorter reaction times and less excess methanol.

Summary of Preparation Methods

Q & A

Q. What are the established synthetic methodologies for 4-(2,2,2-Trifluoroethyl)-piperazine-2-carboxylic acid methyl ester, and how are reaction conditions optimized for yield and purity?

Methodological Answer : The synthesis typically involves multi-step organic reactions, including:

Ring formation : Piperazine core construction via cyclization or functionalization of pre-existing rings.

Trifluoroethylation : Introduction of the trifluoroethyl group using reagents like 2,2,2-trifluoroethyl halides or trifluoromethylation agents under basic conditions.

Esterification : Reaction of the carboxylic acid moiety with methanol in the presence of catalysts (e.g., H₂SO₄ or DCC).

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .

- Temperature control : Low temperatures (0–5°C) minimize side reactions during trifluoroethylation .

- Catalysts : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency .

Q. Table 1: Example Synthetic Steps and Conditions

Basic

Q. Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Methodological Answer : Critical techniques include:

Spectroscopy :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., trifluoroethyl group at δ ~3.5–4.0 ppm) .

- IR : Confirms ester carbonyl (C=O stretch ~1700 cm⁻¹) and piperazine N-H bonds .

Chromatography :

Q. Table 2: Analytical Parameters for HPLC Purity Assessment

| Column | Mobile Phase | Flow Rate | Detection Wavelength |

|---|---|---|---|

| C18 (250 × 4.6 mm) | MeOH:H₂O:0.2M NaH₂PO₄:0.4M TBAH (5:1:2:3) | 1.0 mL/min | 254 nm |

Advanced

Q. How can computational chemistry tools be integrated into the experimental design to predict reaction pathways and optimize synthesis parameters?

Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) model transition states to predict feasible pathways for trifluoroethylation or esterification .

- Condition Optimization : Machine learning algorithms analyze historical data to recommend solvent/catalyst combinations, reducing trial-and-error experimentation .

- Energy Profiling : Identify thermodynamic bottlenecks (e.g., endothermic steps requiring higher temperatures) .

Advanced

Q. What approaches are recommended for resolving discrepancies in spectroscopic data that arise during structural elucidation?

Methodological Answer :

Cross-Validation : Combine NMR, IR, and X-ray crystallography (if crystalline) to confirm bond connectivity .

Isotopic Labeling : Use deuterated analogs to distinguish overlapping signals in crowded spectra .

Computational Validation : Compare experimental NMR shifts with DFT-predicted values to resolve ambiguities .

Case Study : In piperazine derivatives, unexpected downfield shifts in ¹H NMR may indicate hydrogen bonding or impurities. Re-crystallization from ethanol/water (1:1) often resolves such issues .

Advanced

Q. What strategies enable stereochemical control in the synthesis of piperazine derivatives with chiral centers?

Methodological Answer :

- Chiral Auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl esters) to induce enantioselectivity .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling reactions .

- Chromatographic Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak® columns with hexane/isopropanol) .

Example : Synthesis of (4aR)-configured pyrrolo-pyridazines achieved >95% enantiomeric excess using tert-butyl esters as chiral templates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.